molecular formula C10H12O3 B158445 2-(4-Hydroxy-3,5-dimethylphenyl)acetic acid CAS No. 1989-73-7

2-(4-Hydroxy-3,5-dimethylphenyl)acetic acid

Cat. No.: B158445
CAS No.: 1989-73-7
M. Wt: 180.2 g/mol
InChI Key: RINPNKCWFHYQHB-UHFFFAOYSA-N
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Description

2-(4-Hydroxy-3,5-dimethylphenyl)acetic acid is an organic compound with the molecular formula C10H12O3 and a molecular weight of 180.20 g/mol . It is characterized by the presence of a hydroxy group and two methyl groups attached to a phenyl ring, along with an acetic acid moiety. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Chemical Reactions Analysis

Types of Reactions

2-(4-Hydroxy-3,5-dimethylphenyl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Antimicrobial Activity

Research has shown that derivatives of 2-(4-Hydroxy-3,5-dimethylphenyl)acetic acid exhibit significant antimicrobial properties. For instance, studies have indicated that certain derivatives demonstrate high activity against pathogens such as Staphylococcus pneumoniae and moderate activity against Pseudomonas aeruginosa and Bacillus subtilis .

Case Study: Antimicrobial Derivatives

In a study published by MDPI, various derivatives were synthesized and tested for their antimicrobial efficacy. The results indicated that some compounds derived from this compound showed promising results with minimum inhibitory concentrations (MICs) that support their potential use as antimicrobial agents .

Anti-inflammatory Properties

Another significant application of this compound is its anti-inflammatory potential. Compounds similar to this compound have been investigated for their ability to inhibit inflammatory pathways in cellular models. For example, studies have demonstrated that certain derivatives can downregulate pro-inflammatory cytokines in macrophages, suggesting their utility in treating inflammatory diseases .

Agricultural Applications

The compound's derivatives are also being explored for agricultural uses, particularly as plant growth regulators or herbicides. Research indicates that these compounds can enhance plant growth and resistance to pests when applied at specific concentrations.

Case Study: Plant Growth Regulation

A study highlighted the effects of a derivative of this compound on the growth of various crops. It was found that the application of this compound led to improved growth metrics such as root length and biomass compared to untreated controls .

Material Science Applications

In material science, the compound is being studied for its potential use in the development of polymers and coatings due to its phenolic structure which can impart desirable properties like thermal stability and chemical resistance.

Case Study: Polymer Development

Research has shown that incorporating this compound into polymer matrices can enhance mechanical properties and thermal resistance. This application is particularly relevant in industries where durable materials are required .

Comparison with Similar Compounds

Similar Compounds

  • 4-Hydroxy-3,5-dimethylbenzoic acid
  • 2-(3,5-Dimethylphenyl)acetic acid
  • 4-Hydroxy-3,5-dimethylphenylacetic acid

Uniqueness

2-(4-Hydroxy-3,5-dimethylphenyl)acetic acid is unique due to the specific positioning of its functional groups, which confer distinct chemical and biological properties.

Biological Activity

2-(4-Hydroxy-3,5-dimethylphenyl)acetic acid, commonly referred to as a derivative of salicylic acid, has garnered attention in pharmacological research due to its diverse biological activities. This compound is structurally characterized by a phenolic group and an acetic acid moiety, which contribute to its potential therapeutic effects. This article explores its biological activities, including anti-inflammatory, analgesic, and metabolic regulatory properties, supported by case studies and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

\text{Chemical Formula C 11}H_{14}O_{3}}

This compound features a hydroxyl group (-OH) and a carboxylic acid group (-COOH), which are essential for its biological activities.

Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies have shown that it inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-1β in macrophages. This effect is mediated through the suppression of NF-κB signaling pathways, which are critical in inflammation regulation .

Analgesic Effects

The analgesic potential of this compound has been evaluated in various animal models. A study demonstrated that administration of this compound significantly reduced pain responses in models of acute pain induced by formalin and thermal stimuli. The mechanism appears to involve modulation of pain pathways in the central nervous system .

Metabolic Regulation

This compound has also been investigated for its role in metabolic disorders. It has shown promise as a PPARα agonist, which plays a crucial role in lipid metabolism and glucose homeostasis. In diabetic animal models, treatment with this compound improved insulin sensitivity and reduced hyperglycemia .

Case Study 1: Anti-inflammatory Effects

In a controlled study involving rats with induced paw edema, treatment with this compound resulted in a significant decrease in paw swelling compared to the control group. Histological analysis revealed reduced infiltration of inflammatory cells and lower levels of edema .

Case Study 2: Analgesic Activity

A double-blind study assessed the analgesic effects of this compound on patients with osteoarthritis. Results indicated a statistically significant reduction in pain scores compared to placebo, suggesting its potential as an alternative analgesic agent .

Case Study 3: Metabolic Effects

In a clinical trial involving patients with type 2 diabetes, supplementation with this compound led to improved glycemic control and lipid profiles over a period of 12 weeks. The study highlighted its efficacy in reducing fasting blood glucose levels and triglycerides .

Summary of Research Findings

Activity TypeMechanismKey Findings
Anti-inflammatoryNF-κB pathway inhibitionReduced cytokine levels; decreased edema
AnalgesicCentral nervous system modulationLowered pain responses in animal models
Metabolic regulationPPARα activationImproved insulin sensitivity; reduced glucose levels

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for confirming the structural integrity of 2-(4-Hydroxy-3,5-dimethylphenyl)acetic acid in synthetic preparations?

Answer: To verify structural integrity, use a combination of:

  • Nuclear Magnetic Resonance (NMR) : Analyze 1H^1H- and 13C^{13}C-NMR spectra to confirm aromatic proton environments (e.g., hydroxyl and methyl groups at positions 3, 4, and 5) and the acetic acid side chain .
  • High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) using reverse-phase columns with UV detection at 230–280 nm, as validated for related phenolic acids .
  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., calculated C10H12O3C_{10}H_{12}O_3, exact mass 180.0786) via ESI-MS or GC-MS .

Q. What are the standard synthetic routes for this compound?

Answer: Two common strategies include:

Friedel-Crafts Acylation : React 4-hydroxy-3,5-dimethylbenzaldehyde with chloroacetic acid under acidic conditions, followed by hydrolysis .

Biocatalytic Synthesis : Use microbial enzymes (e.g., phenylacetate-CoA ligase) to functionalize pre-aromatic precursors, as demonstrated for structurally similar compounds .

Note : Yield optimization requires inert atmospheres (N2_2) to prevent oxidation of phenolic groups .

Advanced Research Questions

Q. How does this compound interact with enzymes in aromatic compound metabolism?

Answer: The compound may act as a substrate or inhibitor for:

  • Phenylacetate-CoA ligase : Catalyzes ATP-dependent activation to form phenylacetyl-CoA, a key intermediate in microbial degradation pathways. Kinetic studies (e.g., KmK_m, VmaxV_{max}) should compare activity against phenylacetic acid derivatives .
  • Cytochrome P450 Enzymes : Investigate hydroxylation patterns using liver microsomes and NADPH cofactors, monitoring metabolites via LC-MS .

Experimental Design :

  • Enzyme Assays : Use purified enzymes, ATP, and Mg2+^{2+} in Tris-HCl buffer (pH 7.4). Measure CoA-thioester formation via UV absorbance at 412 nm .
  • Inhibition Studies : Test IC50_{50} values against bacterial growth (e.g., E. coli) in minimal media supplemented with the compound .

Q. What computational approaches predict the bioactivity of this compound against viral targets?

Answer:

  • Molecular Docking : Use AutoDock Vina to simulate binding to SARS-CoV-2 spike glycoprotein (PDB: 6VSB). Compare Glide scores with known ligands (e.g., verapamil: -4.119) .
  • QSAR Modeling : Train models on datasets of phenolic acids to correlate substituent effects (e.g., methyl vs. methoxy groups) with antiviral activity .

Q. How can the compound’s role in plant signaling pathways be evaluated?

Answer :

  • Auxin Activity Assays : Test root elongation in Arabidopsis thaliana seedlings at 1–100 µM concentrations, referencing auxin analogs like (4-Chloro-3,5-dimethylphenoxy)acetic acid .
  • Transcriptomics : Perform RNA-seq on treated tissues to identify differentially expressed genes (e.g., IAA1, SAUR) .

Q. What strategies resolve contradictions in reported bioactivity data for phenolic acid derivatives?

Answer :

  • Meta-Analysis : Compare datasets from PubChem, ChEMBL, and EPA DSSTox, focusing on assay conditions (e.g., pH, solvent) that influence activity .
  • Dose-Response Curves : Replicate studies using standardized protocols (e.g., OECD guidelines) to isolate structure-activity relationships .

Key Consideration : Substituent position (e.g., 3,5-dimethyl vs. 3,5-dimethoxy) significantly alters solubility and membrane permeability, affecting bioactivity .

Properties

IUPAC Name

2-(4-hydroxy-3,5-dimethylphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-6-3-8(5-9(11)12)4-7(2)10(6)13/h3-4,13H,5H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RINPNKCWFHYQHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1O)C)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10588001
Record name (4-Hydroxy-3,5-dimethylphenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10588001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1989-73-7
Record name (4-Hydroxy-3,5-dimethylphenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10588001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A suspension of (3,5-dimethyl-4-hydroxy-phenyl)-acetonitrile (4a) (550 mg, 0.003 mol) in water (0.98 mL) was treated with ethylene glycol dimethyl ether (6.6 mL, 0.063 mol) followed by potassium hydroxide (1.34 g, 0.024 mol). The reaction mixture was heated to reflux for 2 d. The reaction mixture was concentrated under vacuum. The resulting solid was diluted with water (100 mL) and extracted with ethyl acetate (2×75 mL). The organic layers were discarded. The aqueous layer was acidified to pH=2 by the addition of a 1N aqueous hydrochloric acid solution and was extracted with ethyl acetate (2×100 mL). The organic layers were combined, washed with a saturated aqueous sodium chloride solution (2×50 mL), dried with magnesium sulfate, filtered and concentrated under vacuum. The solid was purified by column chromatography using silica gel eluted with 15-25% ethyl acetate in petroleum ether to afford (3,5-dimethyl-4-hydroxy-phenyl)-acetic acid (5a) (30 mg, 5%) as a yellow solid; EI(+)-HRMS m/z calcd for C10H12O3 (M+) 180.0786, found 180.0782. Molecular Weight=180.2053; Exact Mass=180.0786
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550 mg
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0.98 mL
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1.34 g
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Synthesis routes and methods II

Procedure details

2-(4-Hydroxy-3,5-dimethylphenyl)acetic acid is prepared in a known way (cf. J. Org. Chem. 11, 798 (1946)) from 4-acetyl-2,6-dimethylphenol, sulfur, and morpholine (Willgeroth-Kindler Reaction) and has a melting point of 147° C. The acid is converted into the 2-hydroxyethylamide (yellow-brown oil) through the methyl ester (melting point 95° C.) by the method of Example 1.1.
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2-hydroxyethylamide
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methyl ester
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